Pyridaben
Overview
Description
Pyridaben is an insecticide and acaricide . It is widely used around the world to control phytophagous mites, white flies, aphids, and thrips .
Synthesis Analysis
Pyridaben has been synthesized through various methods. One-pot synthesis offers a green chemistry and sustainable alternative for the synthesis of pyridaben .Molecular Structure Analysis
The molecular formula of Pyridaben is C19H25ClN2OS . It is an acaricide containing pyridazinone moiety .Chemical Reactions Analysis
The photolysis of Pyridaben has been studied in different aqueous solutions. Results showed that the photolysis of Pyridaben followed pseudo first-order kinetics or the hockey-stick model .Physical And Chemical Properties Analysis
Pyridaben has a low aqueous solubility and is relatively volatile. Based on its chemical properties, it is not expected to leach to groundwater .Scientific Research Applications
1. Photolysis of Pyridaben in Aqueous Environments
- Summary of Application: This research investigates the photolytic fate of Pyridaben and its main photolysis product in different aqueous solutions .
- Methods of Application: The study used simulated solar irradiation to investigate the photolysis of Pyridaben in different aqueous solutions. The degradation of Pyridaben was measured in various conditions, including different pH levels, concentrations of humic acids (HA), fulvic acids (FA), nitrate, and Fe (III), and types of water (distilled, rain, tap, river, and pond water) .
- Results: The photolysis of Pyridaben followed pseudo first-order kinetics or the hockey-stick model. The half-life of Pyridaben was the shortest at pH 4, while the degradation rate within 24 hours was the highest at pH 9. The photolysis rate of Pyridaben in rainwater, tap water, and river water was significantly higher than that in distilled water. The half-lives in distilled water, rainwater, tap water, river water, and pond water were 2.36, 1.36, 1.61, 1.77, and 2.68 hours, respectively .
2. Dissipation Behavior and Dietary Risk Assessment of Pyridaben in Open Field Strawberries and Cucumber
- Summary of Application: This study investigates the dissipation rate of Pyridaben on strawberries and cucumbers and the terminal residues in the final products .
- Methods of Application: Residue trials were conducted according to the in force and more critical Good Agricultural Practices (GAPs) to investigate the dissipation rate of Pyridaben on both crops .
- Results: The residue decline fits a first-order decay process with calculated half-lives of 1 and 6.4 days for cucumbers and strawberries, respectively. The dietary exposure to Pyridaben residues from cucumber and strawberry consumption, applied either according to the in force or more critical GAPs, does not pose unacceptable health risk to Egyptian and European consumers .
3. Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay for the Detection of Pyridaben in the Environment
- Summary of Application: This research developed a Monoclonal Antibody-Based Colorimetric Lateral Flow Immunoassay (CLFIA) for the detection of Pyridaben in the environment .
- Methods of Application: A pyridaben hapten was synthesized and used to prepare monoclonal antibodies (mAbs). The mAb, 6E3G8D7, was applied to a gold nanoparticle-based CLFIA for pyridaben detection .
- Results: The CLFIA showed a visual limit of detection of 5 ng mL −1. The amounts of pyridaben in blind samples detected by the CLFIA were consistent with high-performance liquid chromatography .
4. Green Synthesis and Removal Methods of Pyridaben
- Summary of Application: This study focuses on pyridaben residue levels in crops, aquatic systems, and soils, as well as the green synthesis and removal of pyridaben .
- Methods of Application: The study reviews the one-pot synthesis as a green chemistry and sustainable alternative for the synthesis of pyridaben. It also discusses the use of magnetic solid-phase extraction technology for the adsorption and separation of pyridaben .
- Results: Photocatalytic methods using TiO 2 as a catalyst were developed as advanced oxidation processes for the degradation of pyridaben in aqueous solutions .
5. Toxicity Studies of Pyridaben
- Summary of Application: This research investigates the toxic effects of Pyridaben on organisms .
- Methods of Application: The study involved administering Pyridaben to organisms and observing the effects. Specific methods and parameters may vary depending on the organism and the specific toxicity being studied .
- Results: Clinical chemistry results showed significantly decreased serum glutamic pyruvic transaminase (SGPT) and albumin at the highest exposure .
6. Residue Levels of Pyridaben in Crops, Aquatic Systems, and Soils
- Summary of Application: This research focuses on Pyridaben residue levels in crops, aquatic systems, and soils .
- Methods of Application: The study involves monitoring studies on fruits, vegetables, herbs, bee products, aquatic systems, and soils .
- Results: During the period of 2010–2022, Pyridaben was reported in monitoring studies on fruits, vegetables, herbs, bee products, aquatic systems, and soils. Vegetable and agricultural soil samples exhibited the highest detection rates and residue levels .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-tert-butyl-5-[(4-tert-butylphenyl)methylsulfanyl]-4-chloropyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2OS/c1-18(2,3)14-9-7-13(8-10-14)12-24-15-11-21-22(19(4,5)6)17(23)16(15)20/h7-11H,12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFZBUWUXWZWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032573 | |
Record name | Pyridaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] Colorless odorless solid; [HSDB] | |
Record name | Pyridaben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6910 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In organic solvents (g/l @ 20 °C): acetone 460, ethanol 57, hexane 10, benzene 110, xylene 390, cyclohexane 320, n-octanol 63., In water, 0.012 mg/l @ 24 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.2 @ 20 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000118 [mmHg], 1.18X10-6 mm Hg @ 20 °C | |
Record name | Pyridaben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6910 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... It is ... proposed that NADH: ubiquinone oxidoreductase inhibitors /including pyridaben/ block multiple and possibly reactive oxygen species-modulated pathways which regulate ornithine decarboxylase activity. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pyridaben | |
Color/Form |
Colorless crystals | |
CAS RN |
96489-71-3 | |
Record name | Pyridaben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96489-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridaben [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096489713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3(2H)-Pyridazinone, 4-chloro-2-(1,1-dimethylethyl)-5-[[[4-(1,1-dimethylethyl)phenyl]methyl]thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E4JBA5272 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
111-112 °C | |
Record name | PYRIDABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7052 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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